Mass Shift for Unambiguous MS Resolution
The deuterated target compound (MW 164.56 g·mol⁻¹) exhibits a mass increase of +3.01 Da compared to its non-deuterated analog 5-chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9, MW 161.55 g·mol⁻¹) . This mass shift is sufficient to place the [M+H]⁺ or [M−H]⁻ ion of the internal standard outside the typical ±0.5 Da isolation window of the analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, enabling baseline-resolved quantifier channels [1]. A +3 Da shift is the minimum recommended mass difference for SIL-IS to avoid isotopic cross-talk from the natural abundance ¹³C and ³⁷Cl isotopes of the analyte contaminating the internal standard channel [1].
| Evidence Dimension | Molecular weight (monoisotopic mass) used for MS precursor ion selection |
|---|---|
| Target Compound Data | 164.56 g·mol⁻¹ (C₄HClD₃N₃O₂); exact mass ≈ 164.02 Da |
| Comparator Or Baseline | Non-deuterated 5-chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9): 161.55 g·mol⁻¹ (C₄H₄ClN₃O₂); exact mass ≈ 160.999 Da |
| Quantified Difference | +3.01 Da (nominal); +3.02 Da (exact mass) |
| Conditions | Theoretical calculation based on molecular formulas; vendor-specified molecular weights from Synblock, BOC Sciences, and ChemBK . |
Why This Matters
This mass difference is essential for procurement: only a +3 Da or greater shift reliably prevents isotopic cross-talk in triple quadrupole MS assays, making this compound fit-for-purpose as an SIL-IS where the non-deuterated form cannot be used.
- [1] Jemal M, Xia Y-Q. LC-MS development strategies for quantitative bioanalysis. Current Drug Metabolism. 2006;7(5):491-502. doi:10.2174/138920006777697927. View Source
